molecular formula C6H4FIO B1312808 3-Fluoro-2-iodophenol CAS No. 863870-85-3

3-Fluoro-2-iodophenol

Cat. No.: B1312808
CAS No.: 863870-85-3
M. Wt: 238 g/mol
InChI Key: XHWGAGHBXFURTC-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodophenol is an organic compound with the molecular formula C6H4FIO It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring

Mechanism of Action

Mode of Action

It is known that halogenated phenols can participate in nucleophilic aromatic substitution reactions . This could potentially lead to changes in the structure and function of target molecules, thereby affecting their activity.

Biochemical Pathways

It is known that halogenated phenols can interfere with various biochemical processes, such as enzyme activity and signal transduction

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-iodophenol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of fluoroalkyl amines and fluoroalkyl esters . The nature of these interactions involves the halogenation of phenolic compounds, which can influence the reactivity and stability of the resulting products.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of various biomolecules, leading to changes in cellular activities . These effects are crucial for understanding the potential therapeutic applications of this compound in medical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products may also have significant biochemical effects that need to be considered.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity . The transport and distribution mechanisms are critical for understanding how this compound exerts its effects in different cellular environments.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating the molecular mechanisms underlying its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution of phenol, where fluorine and iodine are introduced sequentially. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form 3-fluoro-2-phenol.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Fluoro-2-iodophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Fluoro-3-iodophenol
  • 4-Fluoro-2-iodophenol
  • 3-Fluoro-4-iodophenol

Comparison: Compared to its analogs, 3-Fluoro-2-iodophenol has a unique substitution pattern that can influence its reactivity and binding properties

Properties

IUPAC Name

3-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWGAGHBXFURTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464778
Record name 3-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863870-85-3
Record name 3-Fluoro-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863870-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-iodophenol
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